1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone
Overview
Description
“1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, Sahoo and co-workers synthesized new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .Scientific Research Applications
Antitumor and Cytotoxic Activity
The benzo[d]thiazole scaffold has shown promise as an antitumor and cytotoxic agent. Researchers have synthesized derivatives with this core structure and evaluated their effects on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells . Further investigations into the mechanism of action and optimization of these compounds could lead to novel cancer therapies.
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . Understanding their interactions with relevant targets in the central nervous system could provide insights into Parkinson’s disease treatment.
Novel Anticancer Agents
A recent study explored the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These compounds were obtained using an eco-friendly one-pot C–C and C–N bond-forming strategy. Their potential as novel anticancer agents warrants further investigation .
Future Directions
properties
IUPAC Name |
1-[4-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-10-15(11-21)24-19-20-16-4-2-3-5-17(16)25-19/h2-9,15H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIRKQPZQPQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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